molecular formula C22H18N6O2S2 B2497693 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 852145-52-9

2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2497693
CAS RN: 852145-52-9
M. Wt: 462.55
InChI Key: VMFUGJWSPGSXKO-UHFFFAOYSA-N
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Description

This compound belongs to a class of molecules that incorporate several heterocyclic components, such as triazoles, thiazoles, and acetamides, known for their diverse biological activities. The presence of indole, methoxyphenyl, and acetamide functionalities suggests potential for significant pharmaceutical relevance.

Synthesis Analysis

Synthesis of related compounds typically involves multi-step reactions, starting with the formation of core heterocyclic structures followed by functional group modifications. The process might include cyclocondensation reactions, nucleophilic substitution, and the use of coupling reagents to introduce specific substituents like the thiazol-2-yl group (Saxena et al., 2011).

Molecular Structure Analysis

Structural elucidation is typically achieved using NMR, IR spectroscopy, and sometimes X-ray crystallography. These techniques help confirm the identity of synthesized compounds and provide detailed insights into their molecular geometry and the electronic environment of functional groups (Galushchinskiy et al., 2017).

Scientific Research Applications

COX Inhibitory Activity

2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide derivatives have been investigated for their cyclooxygenase (COX) inhibitory activities. Specifically, derivatives with a 4-methoxyphenyl group have shown significant inhibitory activity on the COX-2 enzyme. This includes a compound exhibiting higher selectivity on this enzyme, underscoring its potential in COX-2 targeted therapies (Ertas et al., 2022).

Antimicrobial Activities

Various derivatives of this compound have been synthesized and tested for antimicrobial activities. Some compounds have shown significant inhibitory effects against various Candida species and pathogenic bacteria, highlighting their potential as antimicrobial agents (Altıntop et al., 2011).

Anticancer Properties

Research has also been conducted on the anticancer properties of certain derivatives. Some compounds have demonstrated activity against a range of cancer lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. This indicates the potential of these compounds in developing new anticancer therapies (Ostapiuk et al., 2015).

properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O2S2/c1-30-15-6-4-5-14(11-15)28-20(17-12-24-18-8-3-2-7-16(17)18)26-27-22(28)32-13-19(29)25-21-23-9-10-31-21/h2-12,24H,13H2,1H3,(H,23,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFUGJWSPGSXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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